Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H15F2NO3 and a molecular weight of 271.26 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with difluoromethyl and hydroxymethyl groups, and a benzyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
: Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate : Reactions at the benzylic position (video) | Khan Academy : Benzyl 3-pyrroline-1-carboxylate 90 31970-04-4 - MilliporeSigma : Buy this compound at CymitQuimica : Benzyl (4S)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate molecular weight at Mol-Instincts
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with difluoromethylating agents and subsequent esterification with benzyl alcohol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced under specific conditions to form monofluoromethyl or non-fluorinated derivatives.
Substitution: The benzyl ester moiety can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of monofluoromethyl or non-fluorinated derivatives.
Substitution: Formation of new ester derivatives or functionalized pyrrolidine compounds.
Scientific Research Applications
Chemistry: Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of pyrrolidine derivatives. It serves as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: Its ability to modulate enzyme activity and receptor interactions makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Comparison with Similar Compounds
- Benzyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Benzyl 3,3-difluoro-4-(methyl)pyrrolidine-1-carboxylate
- Benzyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Uniqueness: Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both difluoromethyl and hydroxymethyl groups on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3/c14-13(15)9-16(6-11(13)7-17)12(18)19-8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWSPRXVXJSDCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857388 | |
Record name | Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174073-95-1 | |
Record name | Phenylmethyl 3,3-difluoro-4-(hydroxymethyl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174073-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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